2-amino-N-(4-methylphenyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(4-methylphenyl)- typically involves the reaction of 2-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
Propanamide, 2-amino-N-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-N-(4-methylphenyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
- (2RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide
Uniqueness
Propanamide, 2-amino-N-(4-methylphenyl)- is unique due to the presence of both an amino group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
109032-69-1 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,11H2,1-2H3,(H,12,13) |
InChI Key |
NUCATNXWTKMKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N |
Origin of Product |
United States |
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